3-Bromo-4-methyl-2-(trifluoromethyl)pyridine

Description

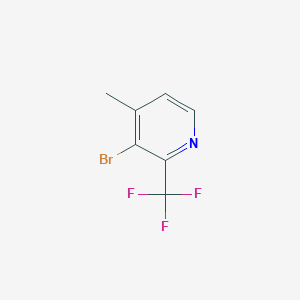

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 3, a methyl group at position 4, and a trifluoromethyl group at position 2. This compound is of significant interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents: bromine enhances reactivity in cross-coupling reactions, the trifluoromethyl group improves metabolic stability and lipophilicity, and the methyl group modulates steric and electronic properties .

Properties

IUPAC Name |

3-bromo-4-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGCOQSLLQULET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 4-methyl-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to yield dehalogenated products.

Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxide salts in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are used in organic solvents like toluene or ethanol.

Major Products Formed

Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Dehalogenated pyridines.

Coupling: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

While the search results do not provide extensive details specifically on applications of "3-Bromo-4-methyl-2-(trifluoromethyl)pyridine", they do offer some insight into its properties, related compounds, and general applications of trifluoromethylpyridines. Based on the available information, here's a summary that infers potential applications and areas of interest for this compound:

Properties and Synthesis

this compound is a heterocyclic organic compound featuring a pyridine ring with bromine, methyl, and trifluoromethyl groups. Its molecular formula is C₆H₃BrF₃N, with a molecular weight of approximately 225.99 g/mol. The trifluoromethyl group introduces unique electronic properties.

Potential Applications

- Agrochemicals: Trifluoromethylpyridine (TFMP) derivatives are widely used in crop protection . Fluazifop-butyl was the first TFMP derivative in this sector, and over 20 TFMP-containing agrochemicals have since been introduced .

- Pharmaceuticals and Veterinary Medicine: TFMP derivatives are also used in these industries . Several TFMP-containing pharmaceuticals and veterinary products have gained market approval, and others are in clinical trials .

- PET Imaging of the Brain: Trifluoromethylated derivatives of 4-aminopyridine have been used for PET imaging of the brain .

- Key Intermediate in Preparation: 2-Bromo-4-(trifluoromethyl)pyridine is used as a key intermediate for the preparation of relacorilant . 2-Amino-4-(trifluoromethyl)pyridine is a key intermediate for the preparation of bimiralisib .

- Interaction Studies: Studies focus on its reactivity with nucleophiles and electrophiles to understand potential applications in medicinal chemistry and materials science. Investigations into interactions with biological systems may reveal pharmacological properties.

Related Compounds

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Physicochemical Properties

- Solubility : The methyl group in the target compound slightly increases lipophilicity (logP ~2.1) compared to hydroxyl-containing analogs like 3-bromo-4-(trifluoromethyl)pyridin-2(1H)-one (logP ~1.5) .

- Stability : Storage conditions for brominated pyridines (e.g., -20°C for pure forms) are consistent across analogs, but trifluoromethyl groups enhance thermal stability compared to difluoromethyl derivatives .

Biological Activity

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications.

The molecular formula for this compound is C7H5BrF3N. The presence of the trifluoromethyl group significantly influences its reactivity and biological interactions, contributing to its role as an active pharmaceutical ingredient (API).

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. In a study evaluating various pyridine derivatives, including this compound, it was found that these compounds demonstrated significant activity against a range of bacterial strains. For instance, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antimicrobial agent .

Larvicidal Activity

The compound's biological activity extends to larvicidal properties as well. It has been assessed for its efficacy against mosquito larvae, particularly Anopheles arabiensis. The structural analysis revealed that similar compounds with trifluoromethyl substitutions exhibited moderate to high larvicidal activity, with mortality rates exceeding 90% in some cases. This suggests that this compound could be explored further for developing effective mosquito control agents .

Inhibition of Enzymatic Activity

Recent studies have also focused on the inhibition of key enzymes by this compound. For example, it has been investigated for its potential to inhibit p38 MAP kinase, an enzyme involved in inflammatory responses. The structure-activity relationship (SAR) analysis indicated that modifications at the pyridine ring could enhance inhibitory potency, positioning this compound as a candidate for anti-inflammatory drug development .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various clinical isolates of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties. The study concluded that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with bacterial cell membranes .

Case Study 2: Larvicidal Testing

A series of larvicidal tests were conducted using concentrations ranging from 1 µg/mL to 10 µg/mL against Anopheles arabiensis larvae. The compound exhibited a dose-dependent response, with over 90% mortality observed at higher concentrations (≥5 µg/mL). Molecular docking studies suggested that the compound binds effectively to juvenile hormone-binding proteins, disrupting normal larval development .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.